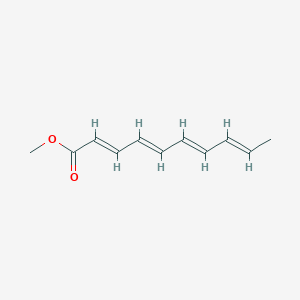

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate

Description

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is a methyl ester derivative of a polyunsaturated fatty acid with a fully conjugated tetraene system. Its structure features four trans (E)-configured double bonds, contributing to its planar geometry and enhanced reactivity in biological systems. This compound is structurally related to retinoids, particularly all-trans retinoic acid (ATRA), but differs in the esterification of the carboxylic acid group and the absence of a cyclic terpenoid moiety.

Key structural attributes:

- Conjugated tetraene system: Facilitates interactions with nuclear receptors (e.g., retinoic acid receptors, RARs) and enzymes involved in retinoid metabolism .

Properties

IUPAC Name |

methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3/b4-3+,6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXFAZSXEWIKEQ-BYFNFPHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The mechanism proceeds through three stages:

-

Protonation : The carbonyl oxygen of deca-2,4,6,8-tetraenoic acid is protonated by the acid catalyst, forming a resonance-stabilized acylium ion.

-

Nucleophilic Attack : Methanol attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

-

Deprotonation and Elimination : The intermediate loses a proton and water molecule, yielding the methyl ester and regenerating the acid catalyst.

Typical reaction conditions involve refluxing equimolar amounts of the acid and methanol in the presence of 1–5 mol% H₂SO₄ or HCl for 4–8 hours. The conjugated double bonds in the substrate remain configurationally stable under these conditions, preserving the (2E,4E,6E,8E) stereochemistry.

Optimization and Challenges

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Catalyst Loading | 2–3 mol% H₂SO₄ | Higher loadings accelerate rates but risk side reactions |

| Temperature | 60–80°C (reflux) | Ensures sufficient energy for activation |

| Solvent | None (neat methanol) | Simplifies purification |

| Reaction Time | 6 hours | Balances conversion and decomposition |

Despite high yields (typically >85%), challenges persist in isolating the product due to its sensitivity to heat-induced polymerization. Purification often requires low-temperature vacuum distillation or silica gel chromatography.

Alternative Esterification Strategies

Recent advances in esterification chemistry have introduced methods that circumvent traditional acid catalysis, offering potential advantages in substrate compatibility and environmental impact.

Organocatalytic Oxidation of Aldehydes

The organocatalytic oxidation of α,β-unsaturated aldehydes offers an indirect route to α,β-unsaturated esters. For example, (2E,4E)-Methyl 3-methyl-6-oxohexa-2,4-dienoate was synthesized via TEMPO-catalyzed oxidation of the corresponding aldehyde followed by esterification. Adapting this to this compound would require:

-

Oxidation of deca-2,4,6,8-tetraenal to the acid.

-

Subsequent esterification under mild conditions.

While feasible, this two-step process introduces additional complexity compared to direct esterification.

Comparative Analysis of Synthesis Methods

The table below contrasts the salient features of primary and alternative methods:

*Yields reported for analogous compounds; data specific to this compound are limited.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce fully saturated esters.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Cancer Properties

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate has been studied for its potential anti-cancer properties. A systematic review highlighted that derivatives of retinoic acid (RA), including this compound, exhibit significant differentiation effects on neuroblastoma cells. Specifically, it was found that certain triazolyl derivatives of this compound induced differentiation in Neuro2a cells more effectively than all-trans-retinoic acid (ATRA), leading to a notable increase in the expression of the maturation marker NeuN .

Table 1: Differentiation Effects of this compound Derivatives

| Compound Type | Differentiation Effect | Marker Expression Increase |

|---|---|---|

| ATRA | Moderate | Baseline |

| This compound Derivative 1 | Significant | 2.6-fold |

| This compound Derivative 2 | Significant | 2.6-fold |

1.2 Neuroprotective Effects

The compound has also shown potential neuroprotective effects through its action on neuroblastoma cells. Research indicates that these compounds may enhance neuronal differentiation and survival under stress conditions . The modulation of signaling pathways involved in cell growth and differentiation makes it a candidate for further exploration in neurodegenerative disease therapies.

Organic Synthesis Applications

This compound is utilized in organic synthesis as a versatile building block. Its unique conjugated diene structure allows for various reactions including:

- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form cyclohexene derivatives.

- Cross-Coupling Reactions : It can be used in cross-coupling reactions to synthesize more complex molecules.

These applications highlight its utility as a precursor for synthesizing biologically active compounds and materials with specific properties.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound and its derivatives:

- Neuroblastoma Differentiation : In a study comparing various RA derivatives on Neuro2a cells treated with this compound derivatives showed enhanced differentiation compared to untreated controls .

- Synthesis of Novel Compounds : Researchers have successfully synthesized novel compounds using this compound as a precursor. These new compounds exhibited promising biological activities and could serve as leads for drug development .

Mechanism of Action

The mechanism by which Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow the compound to participate in electron transfer reactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and affect cellular processes.

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related compounds, focusing on chemical features, biological activity, and therapeutic applications.

Retinoic Acid Derivatives

Key Findings :

- This compound lacks the cyclic terpenoid group of ATRA but retains the conjugated tetraene system critical for receptor binding. Its methyl ester group increases lipophilicity (LogP ~5.2 vs.

- RA-triazolyl derivatives exhibit superior efficacy in neuroblastoma models, likely due to triazole-mediated stabilization of protein interactions .

Natural Polyunsaturated Fatty Acid Derivatives

Key Findings :

- The Z/E isomerism in colabomycin A (C6 double bond) reduces conjugation compared to the all-E configuration of methyl decatetraenoate, altering biological activity from anticancer to anti-inflammatory .

- Mutanofactin’s decatetraenoyl fragment enables hydrophobic interactions critical for bacterial adhesion, highlighting the role of polyunsaturated chains in non-mammalian systems .

Key Findings :

- Etretinate’s ethyl ester and methoxy group increase half-life but also toxicity, contrasting with methyl decatetraenoate’s simpler esterification .

- Ad-ATRA-1,2’s adamantane moiety enables targeted protein degradation, a mechanism absent in methyl decatetraenoate .

Biological Activity

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on cell differentiation and potential therapeutic applications.

Chemical Structure and Properties

This compound is a polyunsaturated fatty acid ester characterized by a long carbon chain with multiple double bonds. Its structure can be represented as follows:

This compound belongs to a class of retinoid derivatives that exhibit various biological activities.

The biological activity of this compound is primarily linked to its role in modulating cellular processes such as differentiation and proliferation. Research indicates that it may influence the expression of key proteins involved in neurogenesis and cancer biology.

Case Studies and Research Findings

-

Neuroblastoma Differentiation :

- In studies involving neuroblastoma cell lines (e.g., Neuro2a), this compound has been shown to induce neuronal differentiation. The compound led to a significant increase in the expression of the neuronal marker NeuN compared to untreated controls .

- The differentiation effect was comparable to that of all-trans-retinoic acid (ATRA), a well-known differentiating agent in neuroblastoma treatment .

-

Antitumor Activity :

- In vivo studies demonstrated that this compound could reduce tumor volume in xenograft models of neuroblastoma. The compound exhibited a dose-dependent response in decreasing tumor weight and enhancing survival rates .

- The mechanism appears to involve the induction of apoptosis in cancer cells and modulation of oncogene expression .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound with other known compounds:

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structure of methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate?

To verify the structure, use a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

- 1H and 13C NMR : Analyze coupling constants and chemical shifts to confirm the E configuration of all double bonds. For example, trans (E) coupling constants typically range between 12–16 Hz .

- High-resolution MS (HRMS) : Confirm the molecular formula (C11H14O2) and match the observed mass with the theoretical m/z (e.g., 178.0994 for [M+H]+) .

- UV-Vis spectroscopy : Detect conjugated polyene systems (λmax ~250–300 nm) to validate extended π-electron systems .

Q. What laboratory safety protocols are critical when handling this compound?

- Light sensitivity : Store in amber vials under inert gas (argon/nitrogen) to prevent photoisomerization .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential retinoid-like biological activity .

- Ventilation : Work in a fume hood to minimize inhalation of vapors, especially during solvent evaporation steps .

Q. How is this compound synthesized in microbial systems?

The compound is biosynthesized via polyketide synthase (PKS) pathways in Streptomyces species:

Substrate loading : Acetyl-CoA is elongated with malonyl-CoA units to form a decatetraenoyl chain .

Double bond formation : Ketoreductase and dehydratase domains generate conjugated E configurations .

Termination : A thioesterase domain releases the free acid, which is enzymatically methylated to yield the methyl ester .

Advanced Research Questions

Q. How do stereochemical variations in conjugated tetraenoates impact biological activity?

- Antimicrobial activity : (2E,4E,6E,8E)-isomers in colabomycin D show stronger biofilm inhibition in Streptomyces spp. compared to (2E,4E,6Z,8E)-isomers in colabomycin A, likely due to enhanced membrane interaction .

- Cytotoxicity : Methyl esters with all-E configurations exhibit higher stability in cellular assays than Z-isomers, which degrade faster under physiological conditions .

- Experimental validation : Use isomer-specific synthetic routes (e.g., Wittig reactions with stabilized ylides) and compare bioactivity in in vitro models .

Q. What analytical challenges arise in quantifying trace impurities of this compound?

- Isomeric contamination : (2Z,4E,6E,8E) and other isomers may co-elute in HPLC. Use chiral columns (e.g., Chiralpak IG-U) with hexane/isopropanol gradients to resolve peaks .

- Detection limits : LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity for low-abundance impurities (LOQ <0.1 ng/mL) .

- Data normalization : Spike samples with deuterated internal standards (e.g., d4-methyl tetraenoate) to correct for matrix effects .

Q. How can contradictory data on the compound’s biofilm-inhibiting effects be resolved?

Conflicting reports may stem from:

- Strain specificity : Activity against Streptococcus mutans biofilm is concentration-dependent (IC50: 5–20 µM), but inactive against Pseudomonas aeruginosa due to efflux pump overexpression .

- Experimental design : Standardize biofilm assays (e.g., crystal violet staining vs. confocal microscopy) and include positive controls (e.g., acitretin) .

- Synergistic effects : Combine with β-lactam antibiotics to enhance efficacy, as seen in Staphylococcus aureus models .

Methodological Recommendations

- Synthetic optimization : Use palladium-catalyzed cross-coupling to install double bonds with >95% E selectivity .

- Bioassay design : Include retinoid receptor antagonists (e.g., LE540) to differentiate receptor-mediated vs. non-specific effects .

- Data reporting : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.